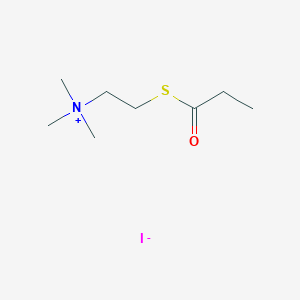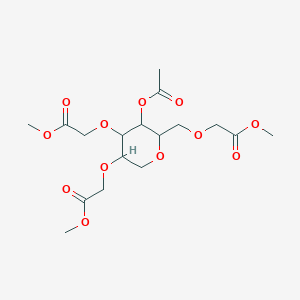
4-O-Acetyl-1,5-anhydro-2,3,6-tri-O-(methoxycarbonylmethyl)glucitol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-O-Acetyl-1,5-anhydro-2,3,6-tri-O-(methoxycarbonylmethyl)glucitol, also known as Ac-5AG, is a synthetic derivative of glucose. It has been the subject of numerous scientific studies due to its potential applications in various fields such as medicine and agriculture. In
Wirkmechanismus
The mechanism of action of 4-O-Acetyl-1,5-anhydro-2,3,6-tri-O-(methoxycarbonylmethyl)glucitol is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of cellular signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. It has also been shown to modulate the activity of the AMP-activated protein kinase (AMPK) pathway, which plays a role in cellular metabolism and energy homeostasis.
Biochemical and Physiological Effects
4-O-Acetyl-1,5-anhydro-2,3,6-tri-O-(methoxycarbonylmethyl)glucitol has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cells and reduce the production of inflammatory cytokines. In vivo studies have shown that it can reduce inflammation and improve glucose tolerance in animal models of diabetes. It has also been shown to improve the survival of plants under environmental stress conditions.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 4-O-Acetyl-1,5-anhydro-2,3,6-tri-O-(methoxycarbonylmethyl)glucitol in lab experiments is its relative stability and solubility, which allows for easy handling and storage. It is also relatively inexpensive to produce, making it accessible to researchers with limited resources. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to interpret experimental results. Additionally, its potential toxicity and side effects have not been fully studied, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 4-O-Acetyl-1,5-anhydro-2,3,6-tri-O-(methoxycarbonylmethyl)glucitol. One area of interest is its potential use as a therapeutic agent for inflammatory and metabolic disorders. Further studies are needed to better understand its mechanism of action and potential side effects. Another area of interest is its potential use in agriculture to improve crop yields and increase resistance to environmental stressors. Additionally, there is a need for further studies on the safety and toxicity of 4-O-Acetyl-1,5-anhydro-2,3,6-tri-O-(methoxycarbonylmethyl)glucitol to determine its potential use in clinical settings.
Synthesemethoden
The synthesis of 4-O-Acetyl-1,5-anhydro-2,3,6-tri-O-(methoxycarbonylmethyl)glucitol involves the reaction of glucose with acetic anhydride and methoxycarbonylmethyl chloride. The resulting product is then purified through a series of chromatography techniques. The yield of the synthesis method is relatively high, making it an efficient process for the production of 4-O-Acetyl-1,5-anhydro-2,3,6-tri-O-(methoxycarbonylmethyl)glucitol.
Wissenschaftliche Forschungsanwendungen
4-O-Acetyl-1,5-anhydro-2,3,6-tri-O-(methoxycarbonylmethyl)glucitol has been studied extensively for its potential applications in various fields. In medicine, it has been shown to have anti-inflammatory and anti-tumor properties. It has also been studied for its potential use as a diagnostic tool for diabetes and other metabolic disorders. In agriculture, 4-O-Acetyl-1,5-anhydro-2,3,6-tri-O-(methoxycarbonylmethyl)glucitol has been shown to improve crop yields and increase resistance to environmental stressors.
Eigenschaften
CAS-Nummer |
134121-19-0 |
|---|---|
Produktname |
4-O-Acetyl-1,5-anhydro-2,3,6-tri-O-(methoxycarbonylmethyl)glucitol |
Molekularformel |
C17H26O12 |
Molekulargewicht |
422.4 g/mol |
IUPAC-Name |
methyl 2-[[3-acetyloxy-4,5-bis(2-methoxy-2-oxoethoxy)oxan-2-yl]methoxy]acetate |
InChI |
InChI=1S/C17H26O12/c1-10(18)29-17-11(5-25-7-13(19)22-2)26-6-12(27-8-14(20)23-3)16(17)28-9-15(21)24-4/h11-12,16-17H,5-9H2,1-4H3 |
InChI-Schlüssel |
JXIALSHWKIYOAV-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1C(OCC(C1OCC(=O)OC)OCC(=O)OC)COCC(=O)OC |
Kanonische SMILES |
CC(=O)OC1C(OCC(C1OCC(=O)OC)OCC(=O)OC)COCC(=O)OC |
Synonyme |
4-AAMMG 4-O-acetyl-1,5-anhydro-2,3,6-tri-O-(methoxycarbonylmethyl)glucitol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



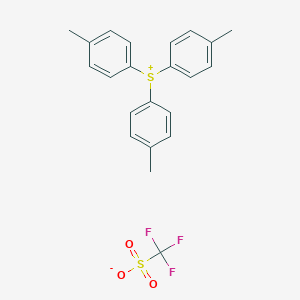
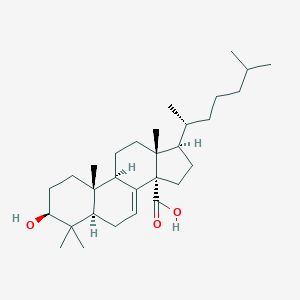
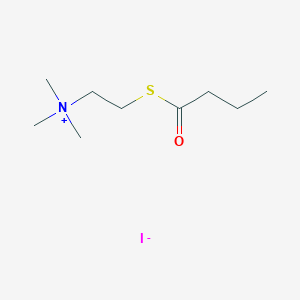
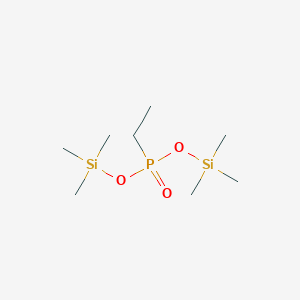
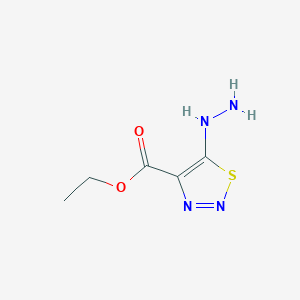
![1,2,3,4-Tetrahydropyrido[1,2-a]benzimidazol-2-ol](/img/structure/B161142.png)
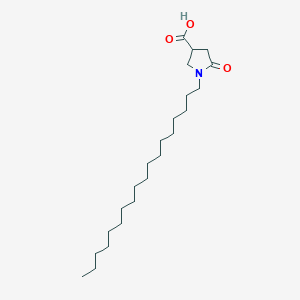
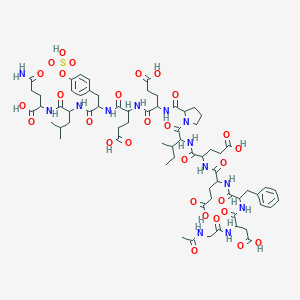
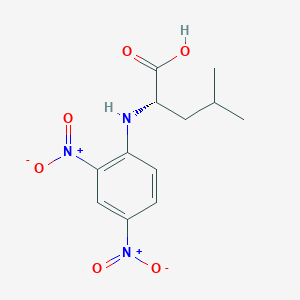
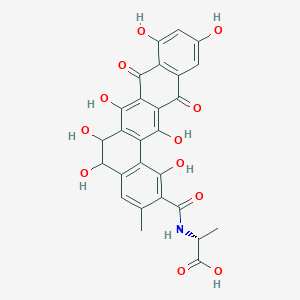
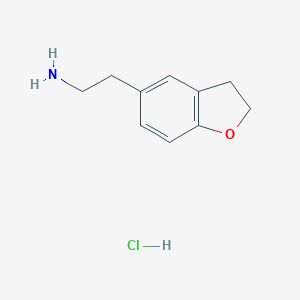
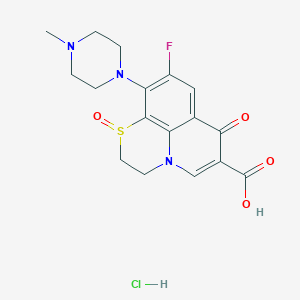
![ethyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate](/img/structure/B161163.png)
